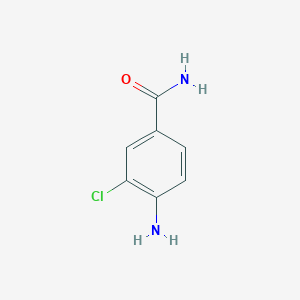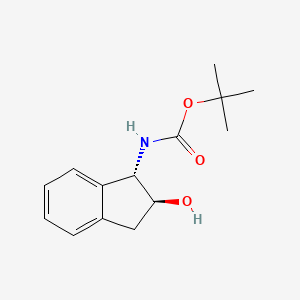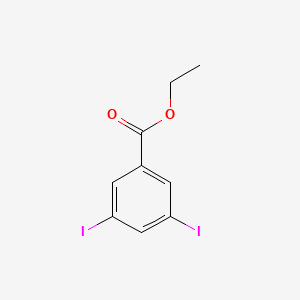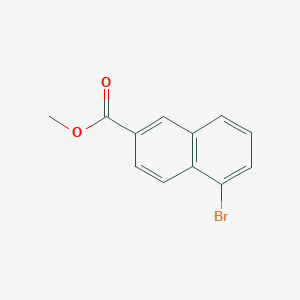
Methyl-5-brom-2-naphthoat
Übersicht
Beschreibung
Methyl 5-bromo-2-naphthoate is an organic compound with the molecular formula C({12})H({9})BrO(_{2}). It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 2-position of the naphthalene ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Pharmaceutical Research: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Biological Studies: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Wirkmechanismus
Biochemical Pathways
It’s worth noting that many compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-2-naphthoate. For instance, it is recommended that this compound be stored in a dry room at normal temperature . It is also suggested that dust formation should be avoided . These recommendations suggest that environmental conditions such as humidity, temperature, and physical disturbances could potentially affect the stability and efficacy of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 2-naphthoic acid, followed by esterification. The synthetic route typically includes the following steps:
Bromination: 2-naphthoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr(_{3})) to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromo-2-naphthoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H({4})) to form methyl 5-bromo-2-naphthoate.
Industrial Production Methods
On an industrial scale, the production of methyl 5-bromo-2-naphthoate follows similar principles but is optimized for efficiency and yield. Large-scale bromination and esterification processes are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_{4})).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_{3})) in methanol can be used to replace the bromine atom.
Reduction: LiAlH(_{4}) in anhydrous ether is commonly used for reducing the ester group.
Oxidation: KMnO(_{4}) in an aqueous medium is used for oxidizing the ester to a carboxylic acid.
Major Products Formed
Substitution: Depending on the nucleophile, products such as methyl 5-methoxy-2-naphthoate can be formed.
Reduction: The reduction of the ester group yields 5-bromo-2-naphthol.
Oxidation: Oxidation of the ester group results in 5-bromo-2-naphthoic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar structure but with the bromine atom at the 6-position.
Methyl 1-bromo-2-naphthoate: Bromine atom at the 1-position.
Methyl 5-chloro-2-naphthoate: Chlorine atom instead of bromine at the 5-position.
Uniqueness
Methyl 5-bromo-2-naphthoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This positional specificity can make it more suitable for certain synthetic applications compared to its analogs.
By understanding the properties, preparation methods, and applications of methyl 5-bromo-2-naphthoate, researchers can better utilize this compound in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
methyl 5-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUWUXJWMBRWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541762 | |
| Record name | Methyl 5-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67878-76-6 | |
| Record name | Methyl 5-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
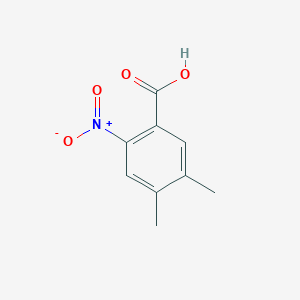
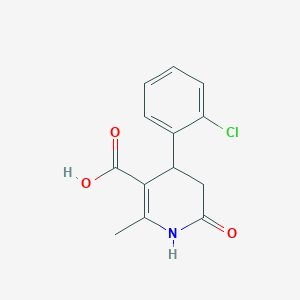
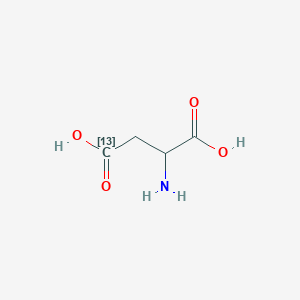
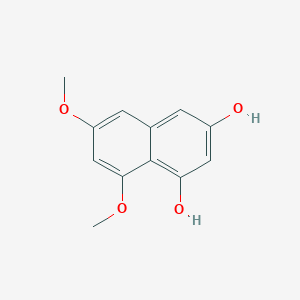
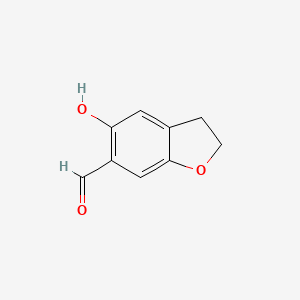

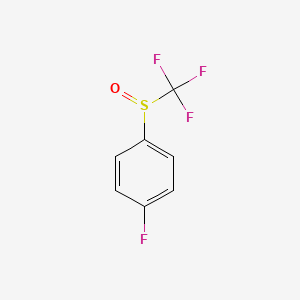
![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)
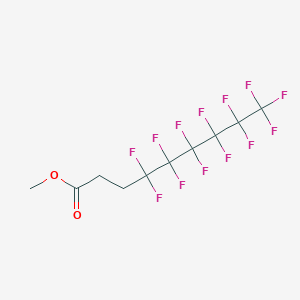
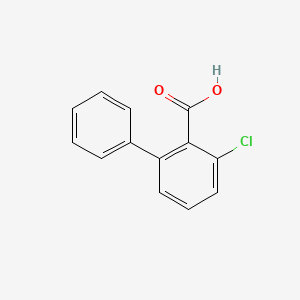
![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)
